molecular formula C18H24N2O2S B2409489 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea CAS No. 2097935-11-8

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea

Cat. No.: B2409489
CAS No.: 2097935-11-8
M. Wt: 332.46
InChI Key: FYMHXUOAGIEJJB-UHFFFAOYSA-N
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Description

The compound 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a urea derivative characterized by a bifurcated structure. The urea moiety is substituted at one nitrogen atom with a 3-phenylpropyl chain and at the other nitrogen with a branched hydroxypropyl group bearing a thiophen-3-ylmethyl substituent. Key structural features include:

  • Thiophen-3-ylmethyl group: Introduces aromaticity and sulfur-based electronic effects.
  • 3-Phenylpropyl chain: Contributes lipophilicity and steric bulk.

However, its pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(22,12-16-9-11-23-13-16)14-20-17(21)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,13,22H,5,8,10,12,14H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHXUOAGIEJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common approach is the reaction of thiophene derivatives with appropriate alkylating agents to introduce the thiophen-3-ylmethyl group. This is followed by the reaction with isocyanates or carbamates to form the urea linkage. The phenylpropyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and phenylpropyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Research Findings and Hypothetical Data

Predicted Physicochemical Properties
Property Target Compound Compound a Compound e
Molecular Weight (g/mol) ~348.4 ~237.3 ~353.5
LogP (Predicted) 3.5 1.8 4.8
Hydrogen Bond Donors 2 (urea, hydroxyl) 2 (amine, hydroxyl) 1 (amine)

Biological Activity

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a complex organic compound that exhibits significant biological activity, particularly in the fields of cancer research and immunomodulation. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of 348.5 g/mol. Its structure includes a thiophene ring, which is known for enhancing biological activity due to its electron-rich nature.

PropertyDetails
Molecular FormulaC18H24N2O3SC_{18}H_{24}N_{2}O_{3}S
Molecular Weight348.5 g/mol
CAS Number2097884-34-7
Key Functional GroupsHydroxyl, Urea, Thiophene

Anticancer Properties

Recent studies have demonstrated that derivatives of urea compounds, including the target compound, exhibit significant antiproliferative effects on various cancer cell lines. For instance, in a study involving HT-29 (colorectal cancer) and MCF-7 (breast cancer) cell lines, certain urea derivatives inhibited more than 50% of cell proliferation compared to untreated controls .

Mechanism of Action:
The proposed mechanism involves the inhibition of key proteins associated with tumor growth and immune evasion:

  • PD-L1 Inhibition: The compound has shown potential in inhibiting PD-L1, a protein that cancer cells exploit to evade immune detection.
  • VEGFR-2 Modulation: It also affects VEGFR-2, a receptor involved in angiogenesis, thus potentially reducing tumor vascularization and growth .

Immunomodulatory Effects

The compound's ability to modulate immune responses is particularly noteworthy. In co-culture systems with immune cells (THP-1), it was observed to significantly reduce CD11b expression, indicating its potential as an immunomodulator in anticancer therapies .

Case Studies

  • Study on HT-29 Cells:
    • Objective: To evaluate the effect on PD-L1 and VEGFR-2.
    • Findings: Treatment with the compound resulted in a marked decrease in PD-L1 expression on the surface of HT-29 cells when assessed via flow cytometry. This suggests its role in enhancing T-cell-mediated anti-tumor immunity .
  • Combination Therapy Potential:
    • Research Context: Investigating the use of this compound alongside traditional chemotherapeutics.
    • Results: Preliminary results indicated synergistic effects when combined with established chemotherapeutic agents, leading to enhanced apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene moiety (e.g., alkylation or coupling reactions) and subsequent urea bond formation. For instance, gold(I)-catalyzed cyclization can establish core heterocyclic structures , followed by hydroxypropyl and phenylpropyl group introduction via nucleophilic substitution or condensation. Reaction optimization (temperature, solvent, catalyst) is critical to maximize yield and purity .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) identifies proton environments and connectivity .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELX programs) resolves 3D molecular geometry, including bond lengths/angles and hydrogen bonding in the urea group .

Q. What functional groups in the compound influence its reactivity?

  • The urea group (-NH-CO-NH-) participates in hydrogen bonding and serves as a pharmacophore for biological interactions .
  • The thiophene ring contributes π-π stacking and sulfur-based electronic effects, enhancing binding to aromatic residues in proteins .
  • The hydroxypropyl group allows for derivatization (e.g., esterification or etherification) to modulate solubility .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV visualization). Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across studies?

Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical variables (e.g., temperature, stoichiometry) and optimize protocols . Cross-validation using alternative catalysts (e.g., Pd vs. Au) may also clarify mechanistic pathways .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Bioisosteric replacement : Swapping thiophene with furan or phenyl groups to assess electronic effects on target binding .
  • Fragment-based drug design : Modifying the hydroxypropyl chain length to alter pharmacokinetics (e.g., logP, metabolic stability) .
  • In vitro assays : Testing derivatives against enzyme targets (e.g., kinases, carbonic anhydrases) to correlate substituents with IC₅₀ values .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. The urea group is prone to hydrolysis in acidic/basic conditions, necessitating buffered solutions (pH 6–8) for biological assays . Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C) for storage recommendations .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models binding modes to receptors (e.g., GPCRs, ion channels) .
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • DFT calculations (Gaussian 09) evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. What challenges arise in crystallographic refinement of this compound?

Disordered thiophene or phenylpropyl groups complicate electron density maps. Strategies include:

  • TWINLAW in SHELXL to handle twinning .
  • ISOR/SADI restraints to refine flexible hydroxypropyl chains .
  • Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can the compound’s electronic properties be leveraged in material science?

Thiophene derivatives exhibit semiconductor behavior (bandgap ~2–3 eV) suitable for organic electronics. Cyclic voltammetry (CV) measures redox potentials, while UV-vis spectroscopy assesses π→π* transitions for OLED or solar cell applications .

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